2-(4-Methylquinolin-2-yl)guanidine
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Overview
Description
2-(4-Methylquinolin-2-yl)guanidine is a compound that belongs to the class of guanidines, which are known for their versatile applications in various fields such as pharmaceuticals, organometallic chemistry, and organic synthesis. The quinoline moiety in this compound adds to its significance due to its presence in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylquinolin-2-yl)guanidine can be achieved through several methods. One common approach involves the reaction of 4-methylquinoline with a guanidylating agent such as S-methylisothiourea. This reaction typically requires the presence of a base like potassium carbonate and is carried out in a solvent such as ethanol under reflux conditions .
Industrial Production Methods
Industrial production of guanidines, including this compound, often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylquinolin-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the guanidine group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction typically results in the formation of amine derivatives .
Scientific Research Applications
2-(4-Methylquinolin-2-yl)guanidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a DNA minor groove binder and kinase inhibitor.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of 2-(4-Methylquinolin-2-yl)guanidine involves its interaction with various molecular targets. It can act as an inhibitor of enzymes such as kinases, which play crucial roles in cell signaling pathways. The guanidine group allows it to form strong hydrogen bonds with target molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylquinazolin-2-yl)guanidine
- 2-(4-Methylquinolin-2-yl)sulfanylacetohydrazide
- 2-(4-Methylquinolin-2-yl)thione
Uniqueness
2-(4-Methylquinolin-2-yl)guanidine stands out due to its unique combination of the quinoline and guanidine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12N4 |
---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
2-(4-methylquinolin-2-yl)guanidine |
InChI |
InChI=1S/C11H12N4/c1-7-6-10(15-11(12)13)14-9-5-3-2-4-8(7)9/h2-6H,1H3,(H4,12,13,14,15) |
InChI Key |
PBIUQBDINOYEEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N=C(N)N |
Origin of Product |
United States |
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